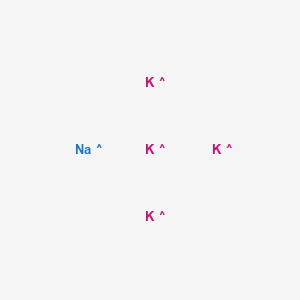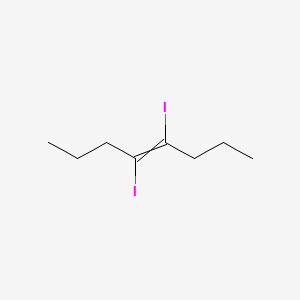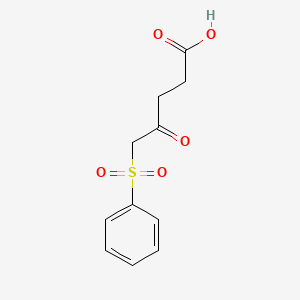
1,5-Bis(decyloxy)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(decyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of decyloxy groups at the 1 and 5 positions of the anthracene core enhances its solubility and alters its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Bis(decyloxy)anthracene can be synthesized through a multi-step process involving the alkylation of anthracene. One common method involves the reaction of anthracene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1,5-Bis(decyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the anthracene core.
科学的研究の応用
1,5-Bis(decyloxy)anthracene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to its photophysical properties
作用機序
The mechanism by which 1,5-Bis(decyloxy)anthracene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions and its photophysical properties. The compound can intercalate into DNA or other biomolecules, affecting their function. Additionally, its ability to absorb and emit light makes it useful in various photonic applications .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
9,10-Bis(phenylethynyl)anthracene: Exhibits green fluorescence and is used in photonic applications.
Anthraquinone Derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties
Uniqueness
1,5-Bis(decyloxy)anthracene is unique due to the presence of decyloxy groups, which enhance its solubility and modify its chemical reactivity. This makes it particularly useful in applications requiring specific solubility and photophysical properties.
特性
CAS番号 |
120532-99-2 |
|---|---|
分子式 |
C34H50O2 |
分子量 |
490.8 g/mol |
IUPAC名 |
1,5-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-25-35-33-23-19-21-29-28-32-30(27-31(29)33)22-20-24-34(32)36-26-18-16-14-12-10-8-6-4-2/h19-24,27-28H,3-18,25-26H2,1-2H3 |
InChIキー |
SCUBMPPSZQVDJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=CC2=CC3=C(C=CC=C3OCCCCCCCCCC)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)









![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
